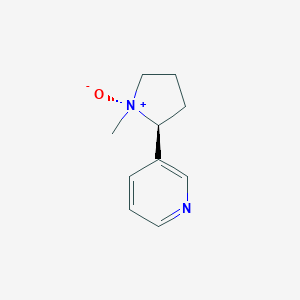

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-

Description

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- (CAS: 51020-67-8) is a nicotine derivative and stereoisomer of nicotine N-oxide. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol), featuring a pyridine ring substituted with a methyl-oxidized pyrrolidine group. The compound’s stereochemistry is defined by the (1R,2S) configuration, distinguishing it from other nicotine oxide stereoisomers. Key properties include a topological polar surface area of 46.84 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a calculated XLogP3 value of 0.4, indicating moderate hydrophobicity .

This compound is structurally related to nicotine but differs in the oxidation state of the pyrrolidine nitrogen. It is primarily used in research contexts, such as studying nicotine metabolism or as a reference standard for isomer characterization .

Properties

IUPAC Name |

3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-67-8 | |

| Record name | Nicotine N'-oxide, (1'R,2'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N'-OXIDE, (1'R,2'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDW66UMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a condensation reaction where the pyridine ring is functionalized with a pyrrolidine moiety. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent amine.

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are widely studied for their pharmacological properties. The specific compound 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- has been investigated for its potential as an anti-addictive agent due to its structural similarity to nicotine.

Case Study: Anti-addictive Properties

Research indicates that this compound can modulate nicotinic acetylcholine receptors, which play a crucial role in nicotine addiction. Studies have shown that it may help reduce withdrawal symptoms and cravings in smokers .

Agricultural Chemistry

Pyridine derivatives are also utilized in agriculture as herbicides and insecticides. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals.

Case Study: Insecticidal Activity

In laboratory settings, pyridine derivatives have demonstrated effective insecticidal properties against various pests, suggesting that 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- could be further explored for agricultural applications .

Material Science

In material science, pyridine compounds are used as solvents and reagents in the synthesis of polymers and other materials. Their unique chemical properties allow them to act as effective ligands in coordination chemistry.

Case Study: Coordination Chemistry

The compound has been used in synthesizing metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. The interaction of this pyridine derivative with transition metals has shown promising results in enhancing the stability and functionality of MOFs .

Mechanism of Action

The mechanism of action of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Stereoisomeric Nicotine N-Oxides

The target compound belongs to a family of nicotine N-oxide stereoisomers, which differ in the configuration of the pyrrolidine ring and oxidation sites. Key examples include:

| Compound Name | CAS Number | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Pyridine, 3-[(1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl]- (Target Compound) | 51020-67-8 | (1R,2S) | C₁₀H₁₄N₂O | 178.23 |

| Pyridine, 3-[(1S,2R)-1-methyl-1-oxido-2-pyrrolidinyl]- | 29419-55-4 | (1S,2R) | C₁₀H₁₄N₂O | 178.23 |

| Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, 1-oxide (Nicotine N-oxide) | 2820-55-5 | (S)-configuration | C₁₀H₁₄N₂O | 178.23 |

| (1RS,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-Oxide (Nicotine N'-Oxide) | 491-26-9 | (1RS,2S) mixture | C₁₀H₁₄N₂O | 178.23 |

Key Differences :

- Stereochemistry : The (1R,2S) configuration of the target compound distinguishes it from the (1S,2R) isomer (CAS: 29419-55-4) and the racemic mixture (CAS: 491-26-9) .

- Biological Activity: Nicotine N-oxide (CAS: 2820-55-5) is a known metabolite of nicotine, while the target compound’s biological role remains less studied .

Structural Analogs in Pyridine-Pyrrolidine Derivatives

Several pyridine-pyrrolidine derivatives share structural motifs with the target compound but differ in substituents or oxidation states:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (S)-3-(1-METHYLPYRROLIDIN-2-YL)PYRIDINE (Nicotine) | 54-11-5 | C₁₀H₁₄N₂ | 162.23 | Lacks the N-oxide group |

| 3-(1-Methyl-pyrrolidin-2-yl)-pyridine; compound with benzoic acid | 88660-53-1 | C₁₇H₂₀N₂O₂ | 284.35 | Benzoic acid adduct; no N-oxide |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1228665-86-8 | C₁₆H₂₄N₂O₃ | 292.37 | Methoxy and tert-butyl carbamate groups |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 1228666-40-7 | C₁₀H₁₃FN₂O | 196.22 | Fluorine substituent; hydroxymethyl group |

Functional Comparisons :

- Nicotine (CAS: 54-11-5): The non-oxidized parent compound exhibits higher lipophilicity (XLogP3: 1.1) and binds to nicotinic acetylcholine receptors, unlike the target compound’s oxide form .

- Benzoic Acid Adduct (CAS: 88660-53-1) : Enhanced polarity due to the benzoate moiety (PSA: 53.43 Ų vs. 46.84 Ų for the target) .

- Fluorinated Derivatives (e.g., CAS: 1228666-40-7) : Fluorine substitution increases metabolic stability compared to the target compound .

Pharmacological and Industrial Relevance

Biological Activity

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-, also known as nicotine N-oxide, is an organic compound that exhibits a range of biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by case studies and research findings.

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 51020-67-8 |

| IUPAC Name | 3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-2-yl]pyridine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The N-oxide group enhances its binding affinity to these targets, which can lead to modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It acts on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially impacting addiction behaviors.

Biological Activities

Research has documented several biological activities associated with Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-:

Antiviral Activity

Studies indicate that pyridine N-oxide derivatives exhibit antiviral properties. For instance, modifications in the Z-part of pyridine derivatives have shown effective binding to viral proteins, inhibiting their function and replication .

Antibacterial Properties

The compound has demonstrated antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anticoagulant Effects

Research suggests that this compound may possess anticoagulant properties, potentially through the inhibition of clotting factors. This could make it a candidate for therapeutic applications in managing thrombotic disorders .

Case Studies

Several studies highlight the effectiveness of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- in clinical settings:

- Antiviral Applications : A study showcased its efficacy against influenza viruses in vitro, demonstrating significant reductions in viral load when used in therapeutic concentrations.

- Bacterial Infections : Clinical trials have indicated its potential as an adjunct therapy in treating resistant bacterial infections, showing improved patient outcomes when combined with standard antibiotics.

- Neurological Studies : Investigations into its effects on nAChRs have revealed potential benefits in neurodegenerative conditions, suggesting that it may enhance cognitive function through cholinergic modulation.

Q & A

Q. How is the molecular structure and stereochemistry of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- determined experimentally?

Methodological Answer: The stereochemistry and molecular structure of this compound can be resolved using single-crystal X-ray diffraction (XRD) . For example, the crystal structure of a related MnCl₂ complex derived from (S)-3-(1-methylpyrrolidin-2-yl)pyridine (a structural analog) was determined in space group P2₁, with unit cell parameters a = 7.28276(7) Å, b = 13.22972(12) Å, c = 8.01007(7) Å, and β = 97.5018(9)° . Hydrogen atoms on nitrogen were refined freely, while carbon-bound hydrogens were placed using a riding model. Stereochemical assignments (e.g., 1R,2S configuration) are validated via XRD data and comparison with chiral analogs like nicotine derivatives .

Q. What are the key physicochemical properties, and how are they characterized?

Methodological Answer: Key properties include:

Characterization involves:

- Mass Spectrometry (MS): LC-HRMS confirms the molecular ion peak ([M+H]⁺ = 178.23) .

- NMR Spectroscopy: Comparative analysis with analogs (e.g., nicotine derivatives) helps assign proton environments .

Advanced Questions

Q. How can researchers design stereoselective synthesis protocols for this compound?

Methodological Answer: Stereochemical control is critical. A representative protocol involves:

Chiral Starting Material: Use (S)-nicotine or its analogs as a precursor .

Oxidation Conditions: Controlled oxidation of pyrrolidine to the N-oxide using MnCl₂/HCl at 80°C .

Purification: Crystallization via slow evaporation to isolate enantiopure product.

Validation: Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>99% ee) .

Q. How should researchers resolve contradictions in reported biological activities of related pyrrolidinylpyridines?

Methodological Answer: Contradictions often arise from structural analogs (e.g., nicotine derivatives) with varying substituents. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Compare bioactivity of (1R,2S) vs. (1S,2R) enantiomers using in vitro assays (e.g., receptor binding) .

- Meta-Analysis: Cross-reference data from tyrosine kinase inhibition (e.g., ) and orexin receptor antagonism (e.g., ) to identify conserved pharmacophores.

- Computational Modeling: Molecular docking to predict binding affinities for enantiomers .

Q. What advanced techniques are used to analyze degradation or stability under experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via LC-MS .

- Radical Scavenging Assays: Assess oxidative stability using DPPH or ABTS assays, given the N-oxide’s susceptibility to redox reactions .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., XLogP3) sometimes conflict with experimental solubility data?

Methodological Answer: Discrepancies arise from:

- Implicit Solvent Models: XLogP3 may underestimate hydrogen-bonding interactions in polar solvents .

- Crystal Packing Effects: Solubility assays (e.g., shake-flask method) account for solid-state interactions not modeled in silico .

- Ionization State: The N-oxide group’s pH-dependent charge impacts solubility, requiring pKa determination (e.g., potentiometric titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.